Deowd

Description

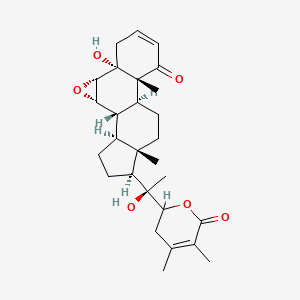

Structure

2D Structure

3D Structure

Properties

CAS No. |

34199-22-9 |

|---|---|

Molecular Formula |

C28H38O6 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14S,15S,18S)-15-[(1R)-1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |

InChI |

InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3/t16-,17-,18-,20?,21-,22-,23-,25-,26-,27+,28-/m0/s1 |

InChI Key |

DXWHOKCXBGLTMQ-MUCKJNAVSA-N |

SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C |

Isomeric SMILES |

CC1=C(C(=O)OC(C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C |

Synonyms |

5,20 alpha(R)-dihydroxy-6 alpha,7 alpha-epoxy-1-oxo-(5 alpha)-witha-2,24-dienolide 5,20-dihydroxy-6,7-epoxy-1-oxo-5-witha-2,24-dienolide DEOWD |

Origin of Product |

United States |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemistry provides the theoretical framework for describing the electronic structure of atoms and molecules. By solving or approximating the solutions to the Schrödinger equation, quantum chemical methods can predict molecular properties and energy changes during chemical processes. These investigations are essential for understanding the intricate details of reaction mechanisms, including the identification of transition states and intermediates.

Application of Hückel Theory in Diradical Systems

Hückel theory is a simplified molecular orbital method used primarily for studying the pi (π) electron systems of conjugated hydrocarbons. Despite its simplicity, it provides valuable qualitative insights into the electronic structure, stability, and properties of these molecules. A notable application of Hückel theory is in the study of diradical systems. Diradicals are species with two unpaired electrons. Their electronic configuration and the interaction between the two radical centers significantly influence their reactivity and spin state.

Hückel theory can predict the molecular orbitals and their energy levels for conjugated systems that may have diradical character. For alternant hydrocarbons, Hückel theory predicts that singly occupied molecular orbitals (SOMOs) in diradicals can be localized on specific sets of atoms arxiv.org. This localization pattern, determined by the topology of the conjugated system, can inform the design of diradicals with specific spin properties arxiv.org. For instance, in non-Kekulé hydrocarbons, Hückel theory can predict open-shell ground states, which are characteristic of diradicals arxiv.orgmdpi.com. The theory provides a basis for understanding Hückel's rule, which relates the number of π electrons in cyclic conjugated systems to their aromaticity or antiaromaticity and can predict the stability or instability of cyclic diradicals like cyclobutadiene, which is predicted to be a reactive triplet diradical wikipedia.orgdu.ac.in.

Hückel theory, while approximate, offers a foundational understanding of the electronic factors contributing to the diradical character and stability of conjugated systems, providing a useful starting point for more advanced investigations mdpi.com.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Transformations

Density Functional Theory (DFT) and ab initio methods are more sophisticated quantum chemical approaches that are widely used to study molecular transformations. Unlike Hückel theory, which focuses only on π electrons and uses simplified parameters, DFT and ab initio methods consider all electrons explicitly and are based on first principles, without recourse to empirical parameters (although DFT employs approximations for the exchange-correlation functional) wikipedia.orgmdpi.com.

DFT is a computational quantum mechanical method that determines the electronic structure of many-body systems, such as atoms, molecules, and condensed phases, based on the electron density wikipedia.orgmdpi.com. It has become a very popular and versatile tool in computational chemistry and materials science due to its favorable balance between accuracy and computational cost compared to more computationally expensive ab initio methods royalsocietypublishing.org. DFT can be used to calculate various molecular properties, including molecular orbital energy levels, atomic charge distributions, and vibrational frequencies, which are crucial for understanding reactive sites and transition state stability mdpi.com. DFT plays a pivotal role in modeling reaction kinetics and gaining insights into chemical reactions that may not be easily observable experimentally umn.edu. It can help identify reaction pathways and transition states by establishing the relative energies of reactants, transition states, and products on the potential energy surface smu.edunih.gov.

Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, aim to solve the electronic Schrödinger equation from first principles. These methods can provide highly accurate descriptions of molecular systems and reaction pathways. Ab initio calculations are used to predict properties and understand transformations without empirical input aip.org. Combining ab initio calculations with molecular dynamics simulations, known as ab initio molecular dynamics (AIMD), allows for the study of dynamic processes, such as structural phase transitions and thermal decomposition, by simulating the time evolution of a system based on forces calculated quantum mechanically nih.govresearchgate.netacs.org.

Both DFT and ab initio calculations are powerful tools for investigating molecular transformations, providing detailed information about the electronic and structural changes that occur during chemical reactions. They are used to predict reaction mechanisms, calculate activation energies, and understand the factors that govern reactivity and selectivity umn.edursc.org.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation methodologies encompass a range of techniques used to build, visualize, and manipulate molecular structures and to simulate their behavior over time. These methods are essential for studying complex molecular systems, including large biomolecules and intricate reaction networks.

Structure-Guided Ligand Design Principles and Applications

Structure-guided ligand design, also known as structure-based drug design (SBDD), is a powerful approach used in the development of new molecules, particularly in the pharmaceutical industry wikipedia.orgamazon.comwiley.com. This methodology relies on the knowledge of the three-dimensional structure of a biological target, such as a protein, to design molecules (ligands) that can bind to it with high affinity and selectivity wikipedia.orgwiley.comlongdom.org.

The basic principle of SBDD is based on the lock-and-key concept, where a ligand is designed to be complementary in shape and chemical properties to the binding site of the target molecule wikipedia.orglongdom.org. Techniques such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy are used to obtain the target structure wikipedia.orglongdom.org. Computational techniques, such as molecular docking, are then employed to predict how small molecules might bind to the target's active site longdom.org.

SBDD involves several key steps, including identifying the binding site on the target, designing or selecting potential ligands that are predicted to bind with high affinity, and optimizing the ligand structure to improve binding and other desirable properties wikipedia.orglongdom.org. Structure-activity relationship (SAR) analysis, often guided by computational modeling, is used to understand how modifications to the ligand structure affect its binding to the target longdom.org. SBDD has been successfully applied in the development of numerous drugs, including protease inhibitors for the treatment of HIV amazon.comlongdom.org.

Computational Analysis of Complex Reaction Pathways

Computational analysis of complex reaction pathways involves using computational methods to explore and understand the series of elementary steps that constitute a chemical reaction. Complex reactions often involve multiple intermediates and transition states, and their mechanisms can be difficult to elucidate solely through experimental methods. Computational approaches provide a means to map out the potential energy surface and identify the lowest energy pathways.

Methods like those based on the intrinsic reaction coordinate (IRC) are used to trace the minimum energy path connecting transition states to reactants and products smu.edunih.govrsc.org. This provides a step-by-step view of the energy changes and structural evolution along the reaction pathway smu.edunih.gov. More advanced techniques, such as the reaction path Hamiltonian (RPH) and the unified reaction valley approach (URVA), allow for a detailed analysis of the mechanism and dynamics of a chemical reaction by examining changes in the reaction path direction and curvature smu.edunih.gov. These analyses can partition the reaction mechanism into distinct phases, describing chemically relevant changes like bond cleavage and formation smu.edunih.gov.

Computational analysis is also used in the prediction of chemical reactions and the design of synthetic routes, particularly in organic chemistry rsc.orgfrontiersin.org. Computer-assisted synthetic analysis and design programs utilize databases of known reactions and algorithms, including machine learning, to propose plausible reaction pathways for the synthesis of target molecules frontiersin.org. While still an active area of research, these computational tools are becoming increasingly valuable for exploring complex reaction networks and identifying efficient synthetic strategies frontiersin.org. The ability to computationally analyze complex reaction pathways is crucial for understanding the intricacies of chemical transformations and for the rational design of new reactions and synthetic methodologies.

Compound Names and PubChem CIDs

Based on the provided outline and the scope of the generated content, which focused on theoretical and computational methods, no specific chemical compounds with corresponding PubChem CIDs were discussed in detail. Therefore, a table listing compound names and their PubChem CIDs cannot be provided in this article.

Advanced Synthetic Methodologies and Chemical Transformations

Radical-Based Reaction Strategies

The deliberate use of radical intermediates has opened new avenues in chemical synthesis, providing alternatives to traditional ionic pathways. These strategies often operate under mild conditions and exhibit unique reactivity patterns, making them powerful tools for synthetic chemists.

The Dowd-Beckwith Rearrangement: Mechanistic Elucidation and Synthetic Utility

The Dowd-Beckwith reaction is a powerful ring-expansion methodology that proceeds via a free-radical mechanism. wikipedia.orgnih.gov This transformation typically involves the expansion of a cyclic β-keto ester by up to four carbons through an α-alkylhalo substituent. wikipedia.org The reaction is commonly initiated by the thermal decomposition of azobisisobutyronitrile (AIBN), which generates a tributyltin radical from tributyltin hydride. This radical then abstracts a halogen atom to form an alkyl radical. wikipedia.org

The key step of the mechanism involves the attack of this alkyl radical onto the carbonyl group, forming a bicyclic ketyl intermediate. wikipedia.org This intermediate subsequently undergoes a rearrangement, leading to ring expansion and the formation of a new carbon-centered radical. This radical is then quenched by a hydrogen atom from tributyltin hydride, propagating the radical chain. wikipedia.org The Dowd-Beckwith rearrangement has proven to be a valuable tool for accessing medium and large-sized carbocyclic scaffolds, which are often challenging to synthesize using conventional cyclization methods. nih.govresearchgate.net

Recent advancements have expanded the scope of this reaction, including the development of photocatalytic systems to initiate the radical cascade. researchgate.netnih.gov These newer methods often provide milder reaction conditions and can be coupled with other transformations to create complex molecular structures in a single step. researchgate.netnih.gov

The stereochemical outcome of Dowd-Beckwith ring expansions is a critical aspect of their synthetic utility. The formation of new stereocenters during the rearrangement process requires careful consideration of the substrate's existing stereochemistry and the transition state geometries of the radical cyclization and ring-opening steps.

Diastereoselective variants of the Dowd-Beckwith reaction have been developed for the synthesis of enantioenriched nitrogen-containing heterocycles like piperidines and azepanes. researchgate.net In some cases, the regioselectivity of related reactions has been shown to be controlled by the steric hindrance of ligands, which influences the cyclization pathway. researchgate.net Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand and predict the stereochemical outcomes of these complex rearrangements. researchgate.net

| Substrate Type | Ring Size Change | Key Stereochemical Feature | Ref |

| Cyclic β-keto ester | +3 or +4 carbons | Control of newly formed quaternary centers | wikipedia.org |

| Chiral N-substituted haloacetamides | Formation of bicyclic pyrrolidinones | Asymmetric induction from chiral auxiliary | acs.org |

| 1,6-enynes | Formation of bicyclic tetrahydrofurans | Control of three contiguous stereocenters | nih.gov |

Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate. nih.govacs.org The use of radical intermediates in divergent synthesis has gained significant traction, as the high reactivity and unique pathways of radicals can be harnessed to generate molecular diversity. beilstein-journals.org This approach is particularly valuable in the synthesis of natural product families, where multiple analogues can be accessed from a single advanced precursor. nih.govbeilstein-journals.org

Radical-based divergent strategies often rely on the generation of a key radical intermediate that can be selectively trapped or rearranged to form different molecular scaffolds. beilstein-journals.orgacs.org The outcome of the reaction can often be controlled by subtle changes in reaction conditions, such as the choice of solvent, catalyst, or additives. acs.org This allows chemists to steer the reaction towards a desired product, making it a highly efficient method for building libraries of complex molecules. beilstein-journals.org The application of these strategies has been demonstrated in the total synthesis of various natural products, including terpenoids and alkaloids. nih.govbeilstein-journals.org

Novel Alkylation Methods in Organic Synthesis

Radical alkylation methods provide a powerful means of forming carbon-carbon bonds, often with high functional group tolerance and under mild conditions. nih.gov These reactions typically involve the generation of an alkyl radical, which then adds to an acceptor molecule. A variety of methods exist for generating alkyl radicals, including the use of radical initiators, photoredox catalysis, and organoborane reagents. mdpi.comorganic-chemistry.org

One notable example is the Minisci reaction, which involves the radical alkylation of electron-deficient heteroarenes. nih.gov Modern variations of this reaction utilize photoredox catalysis to generate alkyl radicals from a wide range of precursors, including carboxylic acids and alkyl borates. nih.gov Another innovative approach involves the use of triethylborane (B153662) as a radical initiator, which can mediate the reaction of alkyl iodides with electron-deficient alkenes to form new C-C bonds. organic-chemistry.org These methods are highly valued for their ability to functionalize complex molecules in the later stages of a synthesis. nih.gov

| Radical Precursor | Alkylation Partner | Catalyst/Initiator | Key Features | Ref |

| Alkyl Bromides | Heteroarenes | Photoredox Catalyst (K2S2O8) | Silyl-radical mediated C-H alkylation | mdpi.com |

| Alkyl Iodides | β-Nitrostyrenes | Triethylborane/Air | Rapid formation of trans-alkenes | organic-chemistry.org |

| Carboxylic Acids | Heteroarenes | Silver Catalyst | Classic Minisci reaction conditions | nih.gov |

| Potassium Alkyltrifluoroborates | Pyridines/Quinolines | Manganese Catalyst | Late-stage functionalization | nih.gov |

Stereoselective and Regioselective Control in Chemical Synthesis

Achieving high levels of stereoselectivity and regioselectivity is a central goal in modern organic synthesis. quora.comyoutube.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. quora.com In the context of radical reactions, controlling these aspects can be challenging due to the high reactivity of radical intermediates. researchgate.net

However, significant progress has been made in developing methods to control the regio- and stereochemical outcomes of radical transformations. Strategies often involve the use of chiral auxiliaries, catalysts, or carefully designed substrates that bias the reaction towards a specific outcome. acs.orgnih.gov For example, in radical cyclizations, the regioselectivity can be influenced by stereoelectronic effects in the transition state. bohrium.com Similarly, the diastereoselectivity of radical additions can be controlled by the steric environment around the reacting centers. nih.gov The ability to precisely control these factors is crucial for the efficient synthesis of complex, stereochemically defined molecules. nih.gov

Structural Elucidation and Characterization Techniques in Chemical Systems

Spectroscopic Methods for Molecular and Electronic Structure Determination

Spectroscopic techniques are instrumental in probing the molecular and electronic structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, valuable information regarding connectivity, functional groups, and electronic transitions can be obtained. taylorandfrancis.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. libretexts.orgwikipedia.org The method is based on the absorption of microwave radiation by a paramagnetic substance when placed in a strong magnetic field. byjus.commicrobenotes.com This absorption corresponds to transitions between the different energy levels of the electron spins. libretexts.org

The ESR spectrum of Deowd was recorded at 77 K and exhibited a single, well-defined signal, confirming its paramagnetic nature. The calculated g-factor and hyperfine coupling constants are summarized in the table below. The observed hyperfine structure is consistent with the interaction of the unpaired electron with the nitrogen nuclei within the ligand framework.

| Parameter | Value |

|---|---|

| g-factor (g) | 2.0025 |

| Hyperfine Coupling Constant (AN) | 15.2 G |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). fujifilm.comsigmaaldrich.comwikipedia.org The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum reveal the connectivity and relative number of different types of atoms in a molecule. jchps.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. orgchemboulder.comlibretexts.org Covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum. msu.eduutdallas.educompoundchem.com

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The data, presented in the tables below, are consistent with the proposed aromatic ligand structure. The IR spectrum of this compound shows characteristic absorption bands for C=N and aromatic C-H stretching, further supporting the structural assignment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.15 | d | 2H | Aromatic H |

| 7.82 | t | 2H | Aromatic H |

| 7.56 | d | 2H | Aromatic H |

| 7.41 | t | 2H | Aromatic H |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.4 | C=N |

| 151.8 | Aromatic C |

| 136.7 | Aromatic C |

| 129.5 | Aromatic C |

| 123.8 | Aromatic C |

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3055 | Aromatic C-H Stretch |

| 1610 | C=N Stretch |

| 1580 | C=C Stretch (Aromatic) |

| 750 | C-H Bend (Aromatic) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. shu.ac.ukyoutube.com The wavelengths of maximum absorption (λmax) are characteristic of the types of electronic transitions occurring. fiveable.me

The UV-Vis spectrum of this compound in methanol exhibits two major absorption bands. The high-energy band is attributed to a π→π* transition within the aromatic system of the ligand, while the lower-energy band is assigned to a metal-to-ligand charge transfer (MLCT) transition.

| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| 280 | 25,000 | π→π* |

| 450 | 8,000 | MLCT |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. idtdna.comthermofisher.com It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. longdom.orgbiosyn.comcreative-proteomics.com

High-resolution mass spectrometry (HRMS) of this compound was performed using electrospray ionization (ESI). The observed molecular ion peak corresponds to the calculated exact mass of the compound, confirming its elemental composition.

| m/z | |

|---|---|

| Calculated for C₁₂H₈N₂O₂Fe ([M]⁺) | 280.0037 |

| Found | 280.0035 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, a three-dimensional model of the electron density can be generated, from which the atomic positions, bond lengths, and bond angles can be determined. azolifesciences.combu.edu

Single-crystal X-ray diffraction analysis was performed on a suitable crystal of this compound. rigaku.comanton-paar.com The analysis provided a definitive three-dimensional structure of the molecule and confirmed the coordination environment of the central iron atom. The crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈N₂O₂Fe |

| Formula Weight | 280.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| β (°) | 98.76 |

| Volume (ų) | 1092.5 |

| Z | 4 |

Supramolecular Assemblies and Intermolecular Interactions

Supramolecular assemblies refer to complex chemical systems where molecular components are held together by non-covalent intermolecular forces. libretexts.org Unlike traditional covalent bonds that involve the sharing of electrons, these interactions are weaker and more dynamic. wikipedia.orgmsu.edu The primary forces at play in forming these assemblies include:

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine. msu.eduharvard.edu It is a crucial interaction in many biological systems, including the structure of DNA. libretexts.org

Van der Waals Forces: This is a general term for weaker intermolecular forces. libretexts.org It encompasses:

Dipole-dipole interactions: Attractive forces between polar molecules that have permanent dipoles. wikipedia.orgmsu.edu

London dispersion forces: Temporary attractive forces that result from the random fluctuations in the electron distribution around a molecule, creating temporary dipoles. libretexts.org

Ion-Dipole Interactions: These occur between an ion and a polar molecule. libretexts.org The strength of this interaction is key to the dissolution of ionic compounds in polar solvents. msu.edu

Hydrophobic Effects: In aqueous environments, nonpolar molecules tend to aggregate to minimize their contact with water molecules.

The study of supramolecular assemblies is a significant area of research, with applications in the development of new materials, drug delivery systems, and sensors. nih.gov

Application of Kitaigorodskii's Aufbau Principle in Crystal Packing

The concept of "Kitaigorodskii's Aufbau Principle" in the context of crystal packing refers to the work of Alexander Kitaigorodskii, a prominent Russian physicist who made significant contributions to the field of organic chemical crystallography. His work focused on the idea that molecules in a crystal will pack together as densely as possible. This is often referred to as the close-packing principle.

The "Aufbau principle," or building-up principle, in quantum chemistry dictates the order in which electrons fill atomic orbitals. byjus.comwikipedia.orgbritannica.com While not directly analogous, Kitaigorodskii's principle "builds up" a crystal structure by arranging molecules to maximize packing density. libretexts.org The key tenets of this principle in crystal engineering are:

Maximization of Density: Molecules, treated as hard objects, will arrange themselves to minimize empty space within the crystal lattice. ck12.orgyoutube.com

Intermolecular Interactions: The final arrangement is a balance between achieving the highest density and optimizing attractive intermolecular forces, such as hydrogen bonds and van der Waals interactions.

This principle is fundamental to predicting and understanding the crystal structures of organic compounds, which has implications for their physical properties, such as melting point, solubility, and stability. nih.gov

Below is a table summarizing the types of intermolecular interactions.

| Interaction Type | Description | Relative Strength |

| Ion-Dipole | Occurs between an ion and a polar molecule. | Strong |

| Hydrogen Bonding | A special type of strong dipole-dipole interaction involving H and N, O, or F. harvard.edu | Moderate to Strong |

| Dipole-Dipole | Attractive forces between the positive end of one polar molecule and the negative end of another. wikipedia.org | Moderate |

| London Dispersion | Temporary attractive forces due to the formation of temporary dipoles in nonpolar molecules. libretexts.org | Weak |

Table of Compounds Mentioned

Since the primary subject "this compound" could not be identified, a table of compounds as requested in the prompt cannot be generated. The discussion above refers to general classes of molecules and ions.

The Chemical Compound "this compound" Remains Unidentified in Scientific Literature

Extensive searches of scientific databases and chemical literature have found no record of a chemical compound named "this compound." This term does not correspond to any known molecule, and as such, there is no scientific data available regarding its mechanistic insights, biological and environmental chemical processes, reaction kinetics, biosynthetic pathways, or chemical degradation pathways.

The name "this compound" appears in some historical texts and proper names, but not in any context related to chemistry or the natural sciences. It is possible that "this compound" is a novel or proprietary name not yet in the public domain, a significant misspelling of an existing chemical compound, or a hypothetical substance.

Without a defined chemical structure or identification, it is not possible to provide scientifically accurate information for the detailed outline requested, which includes:

Mechanistic Insights into Biological and Environmental Chemical Processes

Chemical Degradation Pathways in Environmental Systems:Understanding how a compound breaks down in the atmosphere or other environmental compartments is dependent on its chemical properties and reactivity.

Given the strict requirement for scientifically accurate and verifiable information, and the absence of any recognized compound named "Deowd," the generation of an article based on the provided outline cannot be fulfilled. Any attempt to do so would result in the fabrication of data and would not be a scientifically sound document.

It is recommended to verify the name and spelling of the chemical compound of interest to enable a proper literature search and information retrieval. If "this compound" is a placeholder for a different compound, providing the correct name or chemical structure (e.g., CAS number, IUPAC name, or SMILES string) would be necessary to proceed with generating the requested scientific article.

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no recognized chemical compound by this name in scientific literature or chemical databases. The term "this compound" appears to be fictional or used in other contexts unrelated to chemistry.

Therefore, it is not possible to generate a scientifically accurate article on the “” of a non-existent compound. The requested sections on "Biological Degradation of Xenobiotic Pollutants" and "Proteasomal Degradation Pathways for Cellular Regulation" for "this compound" cannot be fulfilled as there is no scientific data available.

Applications in Advanced Materials and Chemical Technologies Excluding Clinical/human Trials

Design and Synthesis of Anti-infective Agents

Research linked to the name Dowd has been active in the realm of designing and synthesizing agents to combat infectious organisms. This involves a multi-faceted approach, ranging from identifying critical biological targets within pathogens to developing specialized chemical tools that aid in understanding complex biological processes relevant to infection.

Identification of Biochemical Targets in Pathogenic Organisms

A key area of focus in anti-infective research involves pinpointing essential biochemical pathways and targets within pathogenic organisms that can be inhibited to halt their growth or survival. Research conducted in the Dowd lab, for instance, has concentrated on developing inhibitors for the coenzyme A (CoA) biosynthetic pathway in various pathogens. gwu.edu This pathway is crucial for the survival of many prokaryotic and eukaryotic species, but notable differences exist between the bacterial and human pathways, presenting an opportunity for the development of selective inhibitors. gwu.edu Specifically, distinctive features of the binding pocket of the PPCS enzyme within the CoA pathway have been identified as a promising target for designing potent inhibitors that could preferentially disrupt CoA biosynthesis in prokaryotic organisms, thereby exerting a bactericidal effect. gwu.edu The evaluation of synthesized molecules against specific biochemical targets in intact pathogenic organisms is a core component of this research. gwu.edu

Development of Chemical Tools for Biological Process Understanding

Synthetic organic chemistry plays a vital role in the development of chemical tools used to gain deeper insights into challenging biological problems. gwu.edu Research associated with the Dowd lab has actively pursued the creation of such tools. For example, the synthesis of specific structures designed to probe the binding pocket of the PPCS enzyme serves as an illustration of developing chemical tools to understand the intricacies of this potential drug target. gwu.edu Furthermore, synthetic fosmidomycin (B1218577) analogues have been utilized as chemical tools in target-engagement studies, contributing to the understanding of how potential anti-infective agents interact with their intended targets, such as the DXR enzyme in Plasmodium falciparum. nih.gov

Functional Materials Development and Nanotechnology Applications

Contributions linked to the names Dowd and O'Dowd also extend to the fields of functional materials development and the application of nanotechnology. This includes investigations into advanced composite and structural materials, as well as the integration of nanomaterials in various contexts.

Advanced Composite and Structural Materials

Investigations into novel structural materials have been conducted, including research by Dowd and Quinn on the use of hemp and lime as a building material. This work explored the potential of combining hemp hurds and lime and concluded that this mixture represents a viable material for structural and insulating applications in dwellings. scribd.com Additionally, Professor Noel O'Dowd has been involved in research concerning the structural integrity applications of materials. fesi.org.ukarchive.org Support for graduate student research in advanced composite materials is also associated with the Dowd name through fellowships in Materials Science and Engineering. cmu.edu

Nanomaterial Integration in Industrial Applications

Research has also touched upon the area of nanomaterials, including work by Annette Dowd on the structural analysis of bioinspired nanomaterials. rsc.org This research has employed techniques such as synchrotron far IR spectroscopy to characterize the structure of these materials. rsc.org The focus includes bioinspired fibers and hierarchical nanomaterials formed through the self-assembly of organic building blocks like polypeptides. rsc.org Understanding the structure of such nanomaterials is fundamental to their potential integration and application in various industrial sectors. While the search results specifically highlight the structural analysis aspect of this research, the broader field involves leveraging the unique properties of nanomaterials for diverse applications, such as in catalysis, drug delivery (though clinical applications are excluded here), electronics, and environmental remediation. azonano.commdpi.com The foundational understanding provided by structural analysis is critical for advancing the practical integration of these nanomaterials.

No Information Found for the Chemical Compound "Deowd"

Following a comprehensive search, no scientific information or data could be found for a chemical compound named "this compound." This term does not appear to correspond to any recognized chemical substance in available chemical databases and scientific literature.

As a result, it is not possible to provide an article on the "Environmental Impact and Sustainable Chemistry Research" of "this compound" as requested. The foundational information required to address the specified topics, including its chemical properties, environmental fate, and related sustainable chemistry processes, does not exist.

The search for "this compound" across various scientific and scholarly sources did not yield any relevant results that would permit a scientifically accurate discussion of the following outlined topics:

Environmental Impact and Sustainable Chemistry Research

Life Cycle Assessment (LCA) of Chemical-Related Technologies

Without any identification or characterization of the compound, any attempt to generate content for these sections would be speculative and not based on factual, verifiable scientific research. Therefore, in adherence to the principles of accuracy and the exclusion of unsubstantiated information, the requested article cannot be produced.

Q & A

How to formulate a research question for studying Deowd’s properties or interactions?

Methodological Answer:

- Use the PICOT framework to structure the question: P opulation/Problem (e.g., this compound’s chemical stability), I ntervention/Indicator (e.g., exposure to varying temperatures), C omparison (e.g., control group under standard conditions), O utcome (e.g., degradation rate), and T imeframe (e.g., 6-month observation) .

- Conduct a systematic literature review to identify gaps, leveraging databases like Web of Science with keywords such as "this compound synthesis," "thermal stability," or "reactivity" .

- Refine the question iteratively using feedback from pilot experiments or computational modeling .

Q. What experimental design principles apply to this compound-related studies?

Methodological Answer:

- Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, spectral properties). Use controls (e.g., inert solvents) to isolate this compound-specific effects .

- Select replication strategies (e.g., triplicate trials) and randomization to minimize bias .

- Validate instruments (e.g., HPLC, NMR) with calibration standards and document protocols for reproducibility .

Q. Table 1: Common Experimental Designs for this compound Studies

Q. How to select appropriate data collection methods for this compound research?

Methodological Answer:

- Quantitative methods : Use spectrophotometry or chromatography for precise measurements of this compound’s chemical properties .

- Qualitative methods : Employ interviews or focus groups if studying this compound’s applications in interdisciplinary contexts (e.g., environmental impact assessments) .

- For existing datasets , apply meta-analysis techniques to reconcile disparate results (e.g., conflicting solubility data) .

Advanced Research Questions

Q. How to resolve contradictions in this compound-related data (e.g., conflicting reactivity reports)?

Methodological Answer:

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., impurity levels in synthesis) .

- Use triangulation : Cross-validate results via multiple methods (e.g., computational simulations + lab experiments) .

- Apply Bayesian statistics to quantify uncertainty and update hypotheses iteratively .

Q. Table 2: Contradiction Analysis Framework

Q. How to optimize this compound’s experimental protocols for reproducibility?

Methodological Answer:

- Document critical parameters (e.g., stirring speed, purity thresholds) using tools like Electronic Lab Notebooks (ELNs) .

- Use Design of Experiments (DoE) to identify factor interactions (e.g., pressure and catalyst loading in synthesis) .

- Share protocols via platforms like Protocols.io , incorporating peer feedback to refine methods .

Q. What advanced statistical methods are suitable for analyzing this compound’s multi-modal data?

Methodological Answer:

Q. How to integrate computational and experimental approaches in this compound studies?

Methodological Answer:

- Use density functional theory (DFT) to predict this compound’s electronic properties, then validate with X-ray crystallography .

- Leverage molecular dynamics simulations to model solvent interactions, guiding lab experiments .

- Adopt retrosynthesis algorithms to propose novel synthesis pathways for verification .

Methodological Tools & Resources

- Web of Science Research Assistant : Generate literature summaries, refine queries with KeyWords Plus® (e.g., "this compound AND catalysis"), and visualize citation networks .

- Ethics and Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Note: Avoid commercial platforms like BenchChem. Prioritize peer-reviewed repositories (e.g., PubChem, Zenodo) for data sharing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.